![molecular formula C18H16ClNO3 B5524272 ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

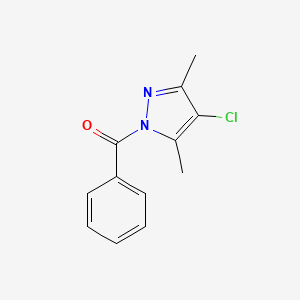

The synthesis of ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate involves reactions that are foundational in organic chemistry, such as acylation and amide formation. Although direct synthesis methods for this specific compound were not found, similar processes involve the reaction of chlorophenyl-related compounds with amino benzoates or equivalents. For instance, Koca et al. (2014) detailed the synthesis of a closely related compound through the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate, characterized by spectroscopic methods (Koca et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves advanced spectroscopic techniques and theoretical studies. For example, the structural characterization of a related compound by Xiang et al. (2004) used X-ray single-crystal diffraction, revealing a complex molecular conformation (Xiang, 2004). These analyses are crucial for understanding the geometric parameters, bond lengths, and angles that define the molecular structure of such compounds.

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate derivatives often lead to the formation of novel compounds with potential applications. For instance, Malešič et al. (1997) described the transformation of a related compound into pyrroles, showcasing the compound's reactivity and utility in synthesizing heterocyclic structures (Malešič et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through experimental methods. Johnson et al. (2006) provided detailed characterizations, including crystalline structure and spectral data, for a compound with a similar structure, offering insights into its physical properties (Johnson et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are crucial for understanding how these compounds interact in various environments. The chemical behavior can be inferred from studies like that of Radwan et al. (2020), which explored the antimicrobial activity of related compounds, providing a glimpse into their chemical interactions (Radwan et al., 2020).

Scientific Research Applications

Polymer Science Applications

Ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate has been investigated for its role in polymer science, particularly in the development of novel polymeric materials. Gormanns and Ritter (1994) synthesized a monomer similar in structure, which was then homo- and copolymerized with methyl acrylate. Their kinetic results showed that these polymers are interesting as polymeric amino protecting groups, indicating potential applications in the synthesis of complex polymeric architectures (Gormanns & Ritter, 1994).

Medicinal Chemistry and Bioactive Compound Synthesis

In the realm of medicinal chemistry, ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate derivatives have been synthesized and characterized for their potential as bioactive compounds. For instance, Desai, Shihora, and Moradia (2007) reported the synthesis and characterization of new quinazolines as potential antimicrobial agents. Their work involved reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents, showcasing the compound's utility in generating pharmacologically relevant molecules (Desai, Shihora, & Moradia, 2007).

Materials Science and Photopolymerization

The compound has also found applications in materials science, particularly in the field of photopolymerization. Guillaneuf et al. (2010) explored a novel alkoxyamine derivative for nitroxide-mediated photopolymerization, demonstrating the potential of ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate derivatives in developing new photoinitiators for polymerization processes (Guillaneuf et al., 2010).

Safety and Hazards

Future Directions

The future directions for “ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate” are not available in the sources I found. It’s important to note that this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential applications in scientific research.

properties

IUPAC Name |

ethyl 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-17(21)12-9-13-7-10-14(19)11-8-13/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZFAUDZAALNSZ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)